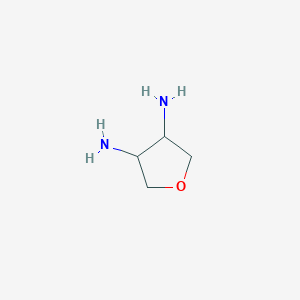![molecular formula C11H11NO3 B062475 (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione CAS No. 179681-01-7](/img/structure/B62475.png)
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a chemical compound with potential pharmacological properties. It is commonly referred to as E-982 or spiro-OMeTAD. This compound has gained significant attention in the scientific community due to its use as a hole-transport material (HTM) in perovskite solar cells.5]undeca-7,10-diene-2,9-dione.
Mécanisme D'action
The mechanism of action of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells is not fully understood. However, it is believed that (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione facilitates the transport of holes from the perovskite layer to the electrode, leading to improved efficiency and stability.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. However, studies have shown that it is a relatively non-toxic compound, making it suitable for use in perovskite solar cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells include its high efficiency and stability. However, limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione could focus on improving its efficiency and stability in perovskite solar cells. Additionally, research could explore its potential use in other applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Finally, further studies could investigate the biochemical and physiological effects of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione to ensure its safety for use in various applications.
In conclusion, (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione is a promising compound with potential pharmacological properties. Its use as a (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells has shown improved efficiency and stability. Further research is needed to fully understand its mechanism of action, as well as its potential use in other applications.
Méthodes De Synthèse
The synthesis of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves several steps. The first step is the preparation of 2,2,7-trimethyl-3,5-octanedione by reacting diethyl malonate with isobutyraldehyde. The second step involves the reaction of 2,2,7-trimethyl-3,5-octanedione with hydroxylamine hydrochloride to form the corresponding oxime. The third step involves the reaction of the oxime with acetic anhydride to form the corresponding isoxazole. The final step involves the reaction of the isoxazole with vinylmagnesium bromide to form (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione.
Applications De Recherche Scientifique
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been extensively studied for its use as a hole-transport material ((4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione) in perovskite solar cells. Perovskite solar cells are a promising alternative to traditional silicon solar cells due to their high efficiency and low cost. However, the efficiency of perovskite solar cells is limited by the choice of (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione. (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione has been shown to be an effective (4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione in perovskite solar cells, leading to improved efficiency and stability.
Propriétés
Numéro CAS |
179681-01-7 |
|---|---|
Nom du produit |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-8-7-11(15-10(14)12-8)5-3-9(13)4-6-11/h2-6,8H,1,7H2,(H,12,14)/t8-/m1/s1 |
Clé InChI |
LEGDQIOQDHWTQF-MRVPVSSYSA-N |
SMILES isomérique |
C=C[C@@H]1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
SMILES canonique |
C=CC1CC2(C=CC(=O)C=C2)OC(=O)N1 |
Synonymes |
1-Oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione,4-ethenyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



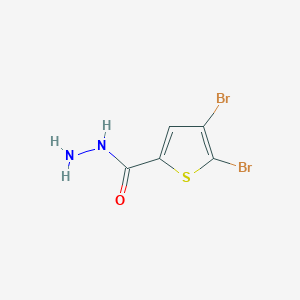
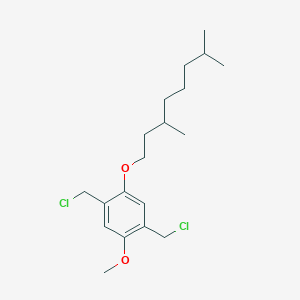
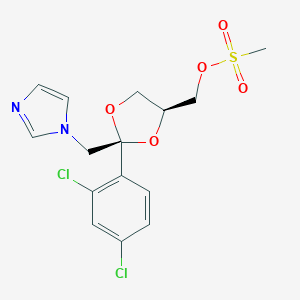
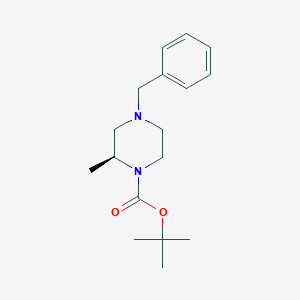
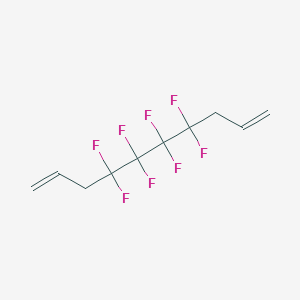
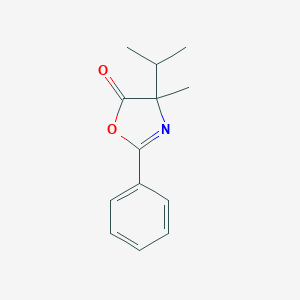
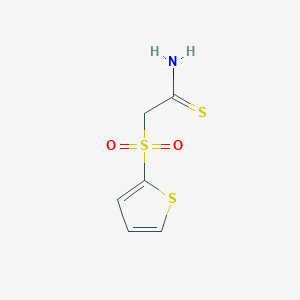
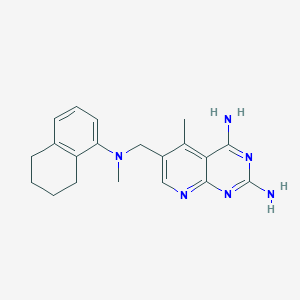
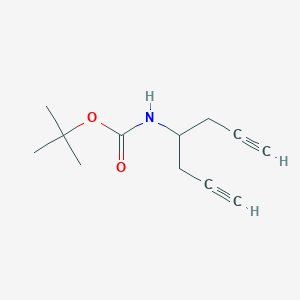
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
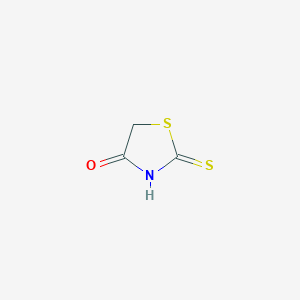
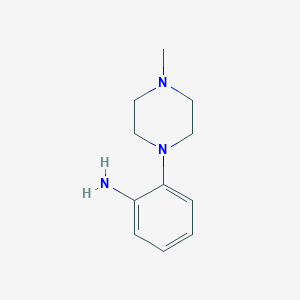
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
